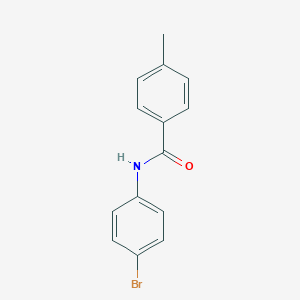

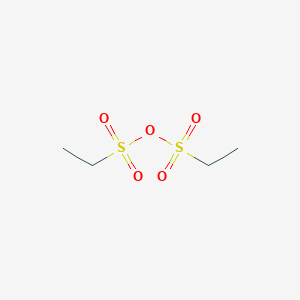

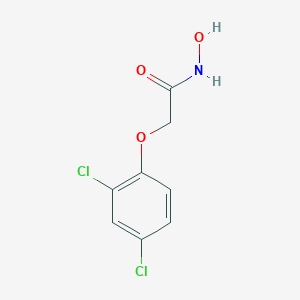

![molecular formula C10H16O4 B177103 Ácido 1,4-dioxaspiro[4.5]decano-8-acético CAS No. 134136-04-2](/img/structure/B177103.png)

Ácido 1,4-dioxaspiro[4.5]decano-8-acético

Descripción general

Descripción

1,4-Dioxaspiro[4.5]decane-8-acetic acid is a chemical compound with the molecular formula C10H16O4 . It is a useful bifunctional synthetic intermediate that has been widely used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides .

Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decane-8-acetic acid involves the use of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a raw material. The compound is synthesized via selective deketalization in an acidic solution . Acetic acid (HAc) is selected as the catalyst after comparing the catalytic effects of different acids .Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decane-8-acetic acid is characterized by IR and 1HNMR . The compound has a molecular weight of 142.20 g/mol .Chemical Reactions Analysis

The chemical reactions involving 1,4-Dioxaspiro[4.5]decane-8-acetic acid are characterized by a highly chemoselective reaction observed in the presence of all N-nucleophiles .Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane-8-acetic acid is a clear colorless to yellowish liquid . It has a molecular weight of 142.20 g/mol . The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

Preparación de Analgésicos Arilciclohexanónicos

Este compuesto se utiliza en la síntesis de arilciclohexanonas, que son una clase de compuestos con posibles propiedades analgésicas. Estas sustancias pueden actuar sobre el sistema nervioso central para aliviar el dolor sin los efectos secundarios asociados con los opioides .

Inhibidores de Metaloproteinasas

Las metaloproteinasas son enzimas que desempeñan un papel en la remodelación y degradación de los tejidos. Los inhibidores de estas enzimas tienen potencial terapéutico en el tratamiento de afecciones como la artritis y el cáncer. El compuesto en cuestión puede utilizarse para desarrollar nuevos inhibidores de metaloproteinasas .

Moduladores Terapéuticos del Receptor TRPM8

Los receptores TRPM8 están involucrados en la sensación de frío y la percepción del dolor. Los moduladores de estos receptores pueden tener aplicaciones terapéuticas en el tratamiento del dolor crónico y la migraña. El compuesto se utiliza en la creación de derivados de benzimidazol que actúan como moduladores de TRPM8 .

Agentes Inductores de Apoptosis

La apoptosis es una forma de muerte celular programada que es crucial para mantener la homeostasis tisular saludable. Los compuestos que pueden inducir la apoptosis son valiosos en la investigación del cáncer por su potencial para matar selectivamente las células cancerosas. Este compuesto puede utilizarse para desarrollar nuevos agentes inductores de la apoptosis .

Síntesis de Acrilamidas

Las acrilamidas tienen diversas aplicaciones, entre ellas la síntesis de polímeros y como intermediarios en la síntesis orgánica. El compuesto se puede convertir en acrilamidas, que luego sirven como bloques de construcción para moléculas más complejas .

Pruebas Farmacéuticas

En la investigación farmacéutica, este compuesto se utiliza como un estándar de referencia para garantizar la precisión de los métodos analíticos y la calidad de los productos farmacéuticos .

Mecanismo De Acción

1,4-Dioxaspiro[4.5]decane-8-acetic acid has been shown to interact with enzymes, proteins, and other biological molecules. It binds to the active sites of enzymes and proteins, and is thought to act as an inhibitor of their activity. Additionally, 1,4-Dioxaspiro[4.5]decane-8-acetic acid has been shown to interact with lipids and other biomolecules, and is believed to play a role in the regulation of metabolic processes.

Biochemical and Physiological Effects

1,4-Dioxaspiro[4.5]decane-8-acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 1,4-Dioxaspiro[4.5]decane-8-acetic acid has been shown to affect the expression of genes involved in the regulation of metabolic processes. It has also been shown to affect the growth rate of cells, and to induce apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,4-Dioxaspiro[4.5]decane-8-acetic acid has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store, and it is relatively inexpensive. Additionally, it is a versatile compound that can be used for a variety of research applications. However, there are some limitations to using 1,4-Dioxaspiro[4.5]decane-8-acetic acid in lab experiments. It is a relatively small molecule, and its effects may not be as pronounced as those of larger molecules. Additionally, 1,4-Dioxaspiro[4.5]decane-8-acetic acid is not very water-soluble, which can limit its use in certain experiments.

Direcciones Futuras

The potential applications of 1,4-Dioxaspiro[4.5]decane-8-acetic acid are vast, and there are many possible future directions for research. For example, further research could be conducted to explore the potential of 1,4-Dioxaspiro[4.5]decane-8-acetic acid as a therapeutic agent. Additionally, research could be conducted to explore the potential of 1,4-Dioxaspiro[4.5]decane-8-acetic acid as a tool for studying the structure and function of proteins. Additionally, research could be conducted to explore the effects of 1,4-Dioxaspiro[4.5]decane-8-acetic acid on the expression of genes involved in the regulation of metabolic processes. Finally, research could be conducted to explore the potential of 1,4-Dioxaspiro[4.5]decane-8-acetic acid as an inhibitor of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.

Safety and Hazards

Propiedades

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)7-8-1-3-10(4-2-8)13-5-6-14-10/h8H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZCSTLPRXANJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC(=O)O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568205 | |

| Record name | (1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134136-04-2 | |

| Record name | (1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)

![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)